4-(3-METHYL-4-NITROPHENYL)-1H-IMIDAZOLE
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Overview
Description
4-(3-METHYL-4-NITROPHENYL)-1H-IMIDAZOLE is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the 3-methyl-4-nitrophenyl group in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-METHYL-4-NITROPHENYL)-1H-IMIDAZOLE typically involves the reaction of 3-methyl-4-nitrobenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-METHYL-4-NITROPHENYL)-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: 5-(3-methyl-4-aminophenyl)-1H-imidazole.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted imidazole derivatives with different functional groups.
Scientific Research Applications
4-(3-METHYL-4-NITROPHENYL)-1H-IMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-METHYL-4-NITROPHENYL)-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group in the structure can undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-nitrophenol: A related compound with similar structural features but different chemical properties.
5-(3-methyl-4-nitrophenyl)-2H-imidazole: A structural isomer with the imidazole ring in a different position.
3-methyl-4-nitrophenyl-1H-pyrazole: Another heterocyclic compound with a similar aromatic ring but different heterocyclic core.
Uniqueness
4-(3-METHYL-4-NITROPHENYL)-1H-IMIDAZOLE is unique due to the specific arrangement of the nitrophenyl group and the imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
89250-09-9 |
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Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
5-(3-methyl-4-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-4-8(9-5-11-6-12-9)2-3-10(7)13(14)15/h2-6H,1H3,(H,11,12) |
InChI Key |
PQTFWMMEFNXLBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
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